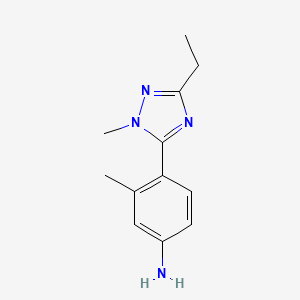
tert-Butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals It is characterized by its unique stereochemistry, with two chiral centers at the 2 and 4 positions of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and acetyl chloride.
Introduction of the Acetyl Group: The acetyl group is introduced at the 4-position of the piperidine ring through an acetylation reaction using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
- rac-tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate
- rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Uniqueness
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t9-,11-/m1/s1 |
InChIキー |
ZIOZNSPMWUCPKG-MWLCHTKSSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)C |
正規SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)










